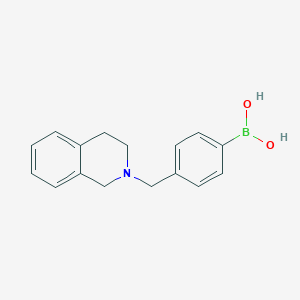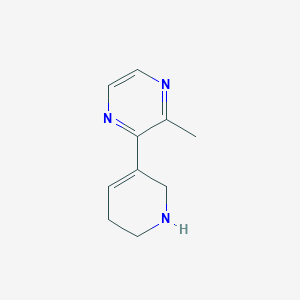methanone CAS No. 204066-02-4](/img/structure/B13990430.png)
[4-(9H-Carbazol-9-yl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9H-Carbazol-9-yl)phenylmethanone is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic electronics, photophysics, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Carbazol-9-yl)phenylmethanone typically involves the reaction of 9H-carbazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4-(9H-Carbazol-9-yl)phenylmethanone may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 4-(9H-Carbazol-9-yl)phenylmethanone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Alcohol and amine derivatives.
Substitution: Various substituted carbazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(9H-Carbazol-9-yl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel compounds with interesting properties.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications.
Medicine
In medicine, 4-(9H-Carbazol-9-yl)phenylmethanone is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs). Its excellent photophysical properties make it an ideal candidate for use in display technologies.
Mécanisme D'action
The mechanism of action of 4-(9H-Carbazol-9-yl)phenylmethanone involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to changes in their structure and function. In OLEDs, the compound’s ability to emit light upon excitation is due to its unique electronic structure, which allows for efficient energy transfer and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: A parent compound of 4-(9H-Carbazol-9-yl)phenylmethanone, known for its use in organic electronics.
[4-(9H-Carbazol-9-yl)phenyl]boronic acid: Another derivative of carbazole with applications in organic synthesis and materials science.
9-Phenylcarbazole: A structurally similar compound with different electronic properties.
Uniqueness
4-(9H-Carbazol-9-yl)phenylmethanone stands out due to its unique combination of photophysical properties and chemical reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a versatile and valuable compound in scientific research.
Propriétés
Numéro CAS |
204066-02-4 |
|---|---|
Formule moléculaire |
C25H17NO |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(4-carbazol-9-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H17NO/c27-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17H |
Clé InChI |
YDASWDXQJDDHSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
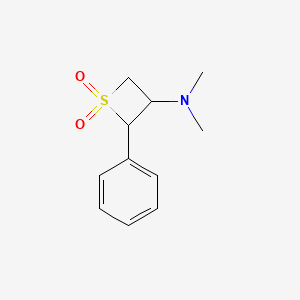
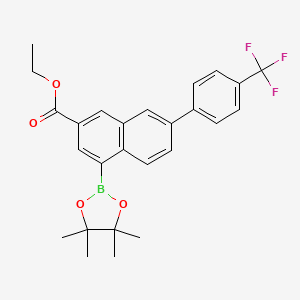

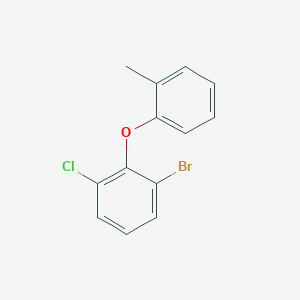
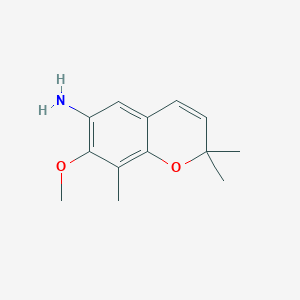
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
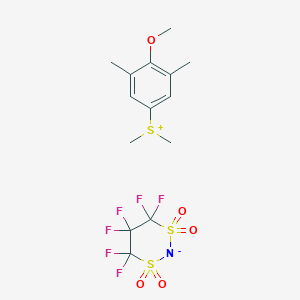

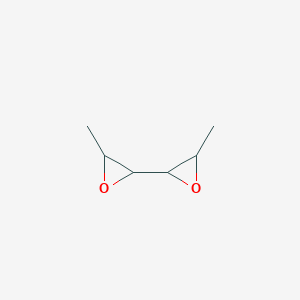
![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
